
4-氨基-3-(甲硫基)苯酚
描述
The compound 4-Amino-3-(methylsulfanyl)phenol is a derivative of 4-aminophenol, which is a functional molecule that has been studied for various biological applications. While the provided papers do not directly discuss 4-Amino-3-(methylsulfanyl)phenol, they do provide insights into the properties and potential uses of related compounds. For instance, the synthesis of 4-aminophenol derivatives has been explored for their antimicrobial and antidiabetic activities, as well as their ability to interact with DNA, which could indicate potential as anticancer agents .
Synthesis Analysis
The synthesis of related compounds, such as the 4-aminophenol derivatives, involves characterizing the products using techniques like FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . An efficient and facile synthetic route has been reported for the production of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and its analogues, which are structurally similar to 4-Amino-3-(methylsulfanyl)phenol . This suggests that similar synthetic strategies could potentially be applied to synthesize 4-Amino-3-(methylsulfanyl)phenol.
Molecular Structure Analysis
The molecular structure of 4-aminophenol derivatives is crucial for their biological activity. The characterization of these compounds using NMR and FT-IR techniques provides detailed information about their molecular frameworks . The structural analysis is essential for understanding how these compounds interact with biological targets, such as enzymes and DNA.
Chemical Reactions Analysis
The chemical reactivity of 4-aminophenol derivatives is demonstrated by their broad-spectrum activities against various bacterial strains and their ability to inhibit enzymes like α-amylase and α-glucosidase . These reactions are indicative of the functional groups present in the molecules, which can be tailored for specific biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminophenol derivatives are closely related to their biological functions. For example, the interaction studies with human DNA suggest that these compounds can cause hyperchromism or hypochromism, as well as bathochromic shifts, which are indicative of their binding affinities and the potential to induce structural changes in DNA . These properties are significant when considering the design of new drugs or imaging agents.
科学研究应用
抗菌活性
4-氨基-3-(甲硫基)苯酚的衍生物已被合成并测试其抗菌特性。1,2,4-三唑和 1,3,4-噻二唑衍生物等 5-氨基-2-羟基苯甲酸的化合物,其中包括 4-氨基-3-(甲硫基)苯酚的核心结构,已使用平板法显示出对金黄色葡萄球菌和大肠杆菌的显着抗菌活性,以及对黑曲霉的抗真菌活性 (Hussain, Sharma, & Amir, 2008)。
催化和材料科学应用
含有 4-氨基-3-(甲硫基)苯酚基序的化合物已用于合成低核镍(II)配合物。这些配合物衍生于带有相邻 {N2O} 和 {N, S, O} 供体集的不对称隔室配体,已对其进行表征并报道了它们的晶体结构。此类配合物对于理解镍的配位化学及其在催化和材料科学中的潜在应用至关重要 (Adams 等人,2003)。
生物评估和 DNA 相互作用研究
4-氨基苯酚衍生物,包括与 4-氨基-3-(甲硫基)苯酚在结构上相关的衍生物,已被合成、表征并评估其抗菌和抗糖尿病活性。这些研究包括 DNA 相互作用研究,通过分子对接方法突出化合物的广谱抗菌和潜在抗癌活性,表明对淀粉酶和葡萄糖苷酶具有显着的抑制作用 (Rafique 等人,2022)。
作用机制
Target of Action
It is known that phenols, a group to which this compound belongs, are often involved in electroanalytical detection .
Mode of Action
Phenols, including this compound, can be detected through an indirect electrochemical protocol . This involves the determination of target phenols through an electrochemically adapted optical protocol .
Biochemical Pathways
Phenolic compounds, which include this compound, are known to be synthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Result of Action
It is known that phenolic compounds are synthesized and accumulated in host plants during harsh environmental conditions .
安全和危害
“4-Amino-3-(methylsulfanyl)phenol” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1A according to the GHS classification . It is harmful if swallowed or if inhaled, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .
生化分析
Biochemical Properties
4-Amino-3-(methylsulfanyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions and can act as a substrate for certain enzymes. For instance, it can interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between 4-Amino-3-(methylsulfanyl)phenol and these enzymes is typically characterized by the transfer of electrons, leading to the formation of reactive intermediates .
Cellular Effects
The effects of 4-Amino-3-(methylsulfanyl)phenol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Amino-3-(methylsulfanyl)phenol can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 4-Amino-3-(methylsulfanyl)phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates. Furthermore, 4-Amino-3-(methylsulfanyl)phenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Amino-3-(methylsulfanyl)phenol over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can change over time, with prolonged exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have shown that 4-Amino-3-(methylsulfanyl)phenol can have long-term effects on cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-Amino-3-(methylsulfanyl)phenol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, with certain dosages leading to adverse effects such as oxidative stress and cellular damage. In animal studies, high doses of 4-Amino-3-(methylsulfanyl)phenol have been associated with liver and kidney toxicity, highlighting the importance of dosage regulation.
Metabolic Pathways
4-Amino-3-(methylsulfanyl)phenol is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of xenobiotics. Additionally, 4-Amino-3-(methylsulfanyl)phenol can affect metabolic flux by altering the levels of metabolites involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 4-Amino-3-(methylsulfanyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, 4-Amino-3-(methylsulfanyl)phenol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and activity within different cellular compartments .
Subcellular Localization
4-Amino-3-(methylsulfanyl)phenol is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and mitochondria, with its localization influenced by targeting signals and post-translational modifications. In the mitochondria, 4-Amino-3-(methylsulfanyl)phenol can affect mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
属性
IUPAC Name |
4-amino-3-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNPJAGSKRJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597711 | |
| Record name | 4-Amino-3-(methylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37407-24-2 | |
| Record name | 4-Amino-3-(methylsulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



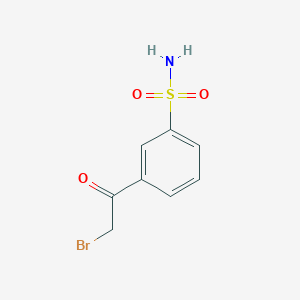
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
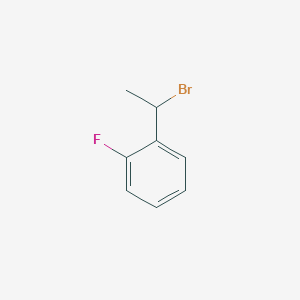
![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)


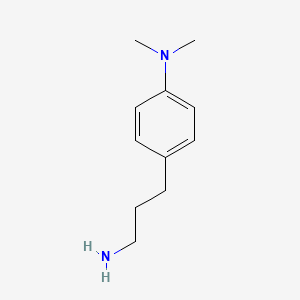
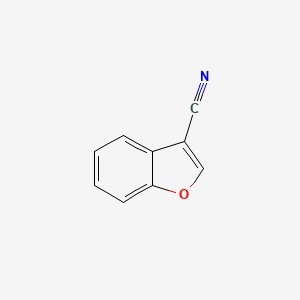
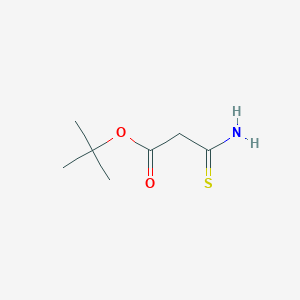

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)

